molecular formula C8H9BrClNO2 B11786376 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide

Cat. No.: B11786376
M. Wt: 266.52 g/mol
InChI Key: SVCYSBXMUMCOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with bromine, chlorine, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide typically involves the following steps:

    Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.

    Amidation: The resulting bromochlorofuran is then reacted with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

4-bromo-5-chloro-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C8H9BrClNO2/c1-4(2)11-8(12)6-3-5(9)7(10)13-6/h3-4H,1-2H3,(H,11,12)

InChI Key

SVCYSBXMUMCOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(O1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.